

# Application Note: Analysis of Imidaclothiz Residues in Environmental Samples

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Compound of Interest		
Compound Name:	Imidaclothiz	
Cat. No.:	B146455	Get Quote

Introduction **Imidaclothiz** is a neonicotinoid insecticide used in agriculture. Due to its potential impact on non-target organisms and ecosystems, it is crucial to monitor its presence in environmental matrices such as soil and water. This document provides detailed protocols for the extraction and quantification of **Imidaclothiz** residues using modern analytical techniques, primarily focusing on the QuEChERS method for sample preparation followed by High-Performance Liquid Chromatography (HPLC) coupled with either a UV detector or tandem mass spectrometry (MS/MS).

### **Quantitative Data Summary**

The following tables summarize the performance characteristics of analytical methods developed for the determination of **Imidaclothiz** in soil and a related neonicotinoid, Imidacloprid, in water. These methods provide the sensitivity and accuracy required for environmental monitoring.

Table 1: Method Performance for **Imidaclothiz** Residue Analysis in Soil



Analytic al Techniq ue	Sample Prepara tion	Fortifica tion Levels (mg/kg)	Average Recover y (%)	RSD (%)	LOQ/LO D (mg/kg)	Linearit y (mg/kg)	Citation
UPLC- MS/MS	QuECh ERS	0.01, 0.1, 1.0	80.7 - 118.9	Not Specifie d	LOD: 1.0x10 <sup>-7</sup>	0.01 - 1.0	[1][2]

| HPLC-UV | Acetonitrile Extraction | 0.01, 0.1, 1.0 | 92.0 - 93.0 | 2.0 - 5.0 | LOD: 0.003 | Not Specified |[1][3] |

RSD: Relative Standard Deviation, LOQ: Limit of Quantification, LOD: Limit of Detection.

Table 2: Method Performance for Imidacloprid Residue Analysis in Water

Analytic al Techniq ue	Sample Prepara tion	Fortifica tion Levels (µg/L)	Average Recover y (%)	RSD (%)	LOQ/LO D (µg/L)	Linearit y (µg/L)	Citation
HPLC- UV	Solid Phase Extracti on (SPE)	Not Specifie d	Not Specifie d	Not Specifie d	LOD: 0.5	Not Specifie d	[4]
HPLC- UV	Liquid- Liquid Extractio n	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified	
LC- MS/MS	Direct Injection	1, 5, 20, 50, 200	100 ± 2	< 3	LOD: 0.3	1 - 200	

| HPLC | Not Specified | Not Specified | 86.14 - 96.86 | Not Specified | LOQ: 0.02, LOD: 0.006 | Not Specified | |



Note: Data in Table 2 pertains to Imidacloprid, a closely related neonicotinoid, as specific quantitative data for **Imidaclothiz** in water was limited in the search results. The methodologies are generally applicable.

## **Experimental Workflows and Logical Diagrams**

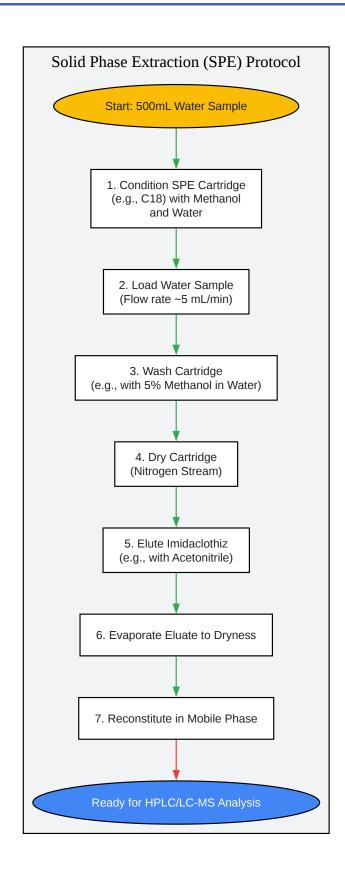
The following diagrams illustrate the analytical workflows for processing soil and water samples.



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Caption: QuEChERS workflow for **Imidaclothiz** extraction from soil samples.





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Caption: Solid Phase Extraction (SPE) workflow for water sample cleanup.



# Detailed Experimental Protocols Protocol 1: QuEChERS Extraction for Soil Samples

This protocol is adapted from established methods for neonicotinoid extraction from soil matrices.

- 1. Materials and Reagents:
- Homogenized soil sample
- · Acetonitrile (ACN), HPLC grade
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Sodium chloride (NaCl)
- · Primary secondary amine (PSA) sorbent
- 15 mL and 2 mL centrifuge tubes
- Vortex mixer and centrifuge
- 2. Extraction Procedure:
- Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
- · Add 10 mL of acetonitrile to the tube.
- Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.
- Add 4 g of anhydrous MgSO4 and 1 g of NaCl.
- Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates.
- Centrifuge the tube at 4000 rpm for 5 minutes.
- 3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:



- Transfer 1 mL of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg of anhydrous MgSO<sub>4</sub> and 50 mg of PSA.
- Vortex the d-SPE tube for 30 seconds.
- Centrifuge at 10,000 rpm for 2 minutes.
- Collect the supernatant (the cleaned extract).
- Filter the extract through a 0.22 μm syringe filter into an autosampler vial for analysis.

# Protocol 2: Solid-Phase Extraction (SPE) for Water Samples

This protocol is a general procedure for the extraction of neonicotinoids from water, based on methods for Imidacloprid.

- 1. Materials and Reagents:
- Water sample
- C18 SPE cartridges (e.g., 500 mg, 6 mL)
- Methanol, HPLC grade
- · Acetonitrile, HPLC grade
- Deionized water
- SPE vacuum manifold
- Nitrogen evaporator
- 2. Extraction Procedure:
- Cartridge Conditioning: Sequentially pass 5 mL of methanol followed by 5 mL of deionized water through the C18 SPE cartridge. Do not allow the cartridge to dry.



- Sample Loading: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.
- Washing: After loading, wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
- Drying: Dry the cartridge completely by drawing air or nitrogen through it for 15-20 minutes.
- Elution: Elute the retained **Imidaclothiz** from the cartridge using 2 x 4 mL aliquots of acetonitrile. Collect the eluate.
- Concentration and Reconstitution: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase used for the chromatographic analysis.
- Filter through a 0.22 μm syringe filter into an autosampler vial.

### **Protocol 3: UPLC-MS/MS Instrumental Analysis**

This method provides high selectivity and sensitivity for the quantification of Imidaclothiz.

- 1. Chromatographic Conditions:
- Instrument: Ultra-Performance Liquid Chromatograph coupled to a triple quadrupole mass spectrometer.
- Column: C18 column (e.g., 1.7 μm, 2.1 x 100 mm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Flow Rate: 0.3 mL/min.
- Gradient Program: A typical gradient would be: 0-1 min (10% B), 1-5 min (10-90% B), 5-7 min (90% B), 7-7.1 min (90-10% B), 7.1-9 min (10% B).
- Injection Volume: 5 μL.



- 2. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization Positive (ESI+).
- Scan Mode: Multiple Reaction Monitoring (MRM).
- Capillary Voltage: 3.0 kV.
- Source Temperature: 125°C.
- Desolvation Temperature: 250°C.
- MRM Transitions: Specific precursor/product ion transitions for Imidaclothiz must be
  determined by infusing a standard solution. (Note: Specific m/z values for Imidaclothiz are
  not provided in the search results but would be required for method setup).

### **Protocol 4: HPLC-UV Instrumental Analysis**

A cost-effective alternative for routine analysis, though less sensitive and specific than MS/MS.

- 1. Chromatographic Conditions:
- Instrument: High-Performance Liquid Chromatograph with a UV/Vis or Diode-Array Detector.
- Column: C18 column (e.g., 5 μm, 4.6 x 150 mm).
- Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 20:80, v/v).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 270 nm.
- Injection Volume: 20 μL.
- 2. Analysis and Quantification:
- Prepare a calibration curve using a series of Imidaclothiz standards of known concentrations.



- Inject the prepared sample extracts and standards into the HPLC system.
- Identify the Imidaclothiz peak in the sample chromatogram by comparing its retention time with that of the standard.
- Quantify the residue concentration by relating the peak area of the sample to the calibration curve.

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